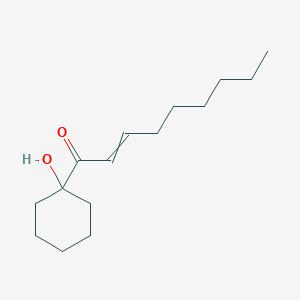
1-Hexyl-4-(nonan-5-YL)pyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexyl-4-(nonan-5-yl)pyridin-1-ium bromide is a chemical compound with the molecular formula C20H36BrN. It is a type of pyridinium salt, which is known for its applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a pyridinium core substituted with hexyl and nonanyl groups.
Preparation Methods
The synthesis of 1-Hexyl-4-(nonan-5-yl)pyridin-1-ium bromide typically involves the reaction of 4-(nonan-5-yl)pyridine with hexyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow reactions and automated purification systems to enhance efficiency.
Chemical Reactions Analysis
1-Hexyl-4-(nonan-5-yl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the alkyl chains, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the pyridinium ring, converting it to a dihydropyridine derivative.
Substitution: Nucleophilic substitution reactions can occur at the bromide ion, where nucleophiles such as hydroxide, cyanide, or thiolate ions replace the bromide ion, forming new derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with sodium borohydride may produce dihydropyridine derivatives.
Scientific Research Applications
1-Hexyl-4-(nonan-5-yl)pyridin-1-ium bromide has several scientific research applications:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases to enhance reaction rates and yields.
Biology: This compound has been studied for its antimicrobial properties, showing effectiveness against various bacterial and fungal strains.
Medicine: Research has explored its potential as a drug delivery agent, particularly in targeting specific cells or tissues due to its ability to interact with biological membranes.
Industry: It is utilized in the production of ionic liquids, which are used as solvents and catalysts in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Hexyl-4-(nonan-5-yl)pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes, cell membranes, and nucleic acids. The pyridinium core can interact with negatively charged sites on proteins and nucleic acids, while the alkyl chains enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. This dual interaction can disrupt cellular processes, leading to antimicrobial effects or facilitating drug delivery.
Comparison with Similar Compounds
1-Hexyl-4-(nonan-5-yl)pyridin-1-ium bromide can be compared with other pyridinium salts such as:
1-Hexyl-4-(decyl)pyridin-1-ium bromide: Similar structure but with a decyl group instead of a nonanyl group, which may affect its lipophilicity and biological activity.
1-Hexyl-4-(octyl)pyridin-1-ium bromide: Contains an octyl group, leading to different physical and chemical properties.
1-Hexyl-4-(dodecyl)pyridin-1-ium bromide: Features a longer dodecyl chain, which can influence its solubility and interaction with biological membranes.
The uniqueness of this compound lies in its specific alkyl chain length, which balances lipophilicity and hydrophilicity, making it suitable for a wide range of applications.
Properties
CAS No. |
676346-14-8 |
|---|---|
Molecular Formula |
C20H36BrN |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-hexyl-4-nonan-5-ylpyridin-1-ium;bromide |
InChI |
InChI=1S/C20H36N.BrH/c1-4-7-10-11-16-21-17-14-20(15-18-21)19(12-8-5-2)13-9-6-3;/h14-15,17-19H,4-13,16H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
AYDMTZBFAOUHMA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC[N+]1=CC=C(C=C1)C(CCCC)CCCC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate](/img/structure/B12521346.png)

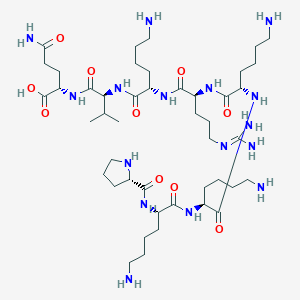
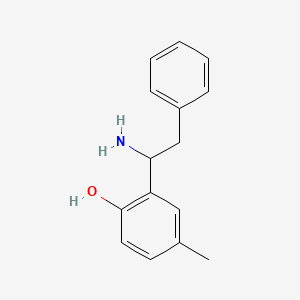
![Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester](/img/structure/B12521370.png)
![Acetic acid;1-methyl-1,3-dihydrobenzo[f][2]benzofuran-6,8,9-triol](/img/structure/B12521373.png)
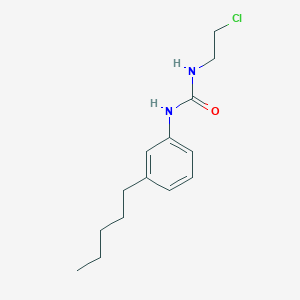
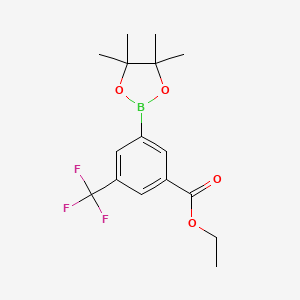
![N-[2-(Phenoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12521403.png)
![[(2-Amino-1-methyl-5-nitro-6-oxo-1,6-dihydro-4-pyrimidinyl)amino]acetaldehyde](/img/structure/B12521409.png)
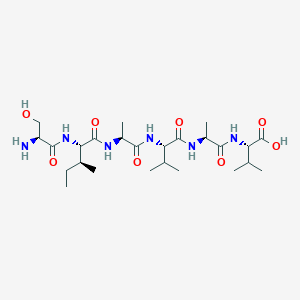
![{1-[(Furan-3-yl)methylidene]-2-methyl-1H-inden-3-yl}acetic acid](/img/structure/B12521424.png)

